N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide
Description
N-{3-[(5-Methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a 5-methylthiazole moiety via a propionamide bridge. The benzofuran ring (a fused bicyclic structure with oxygen in the furan ring) and the thiazole heterocycle (a five-membered ring containing nitrogen and sulfur) are both pharmacologically relevant scaffolds, often associated with biological activity in medicinal chemistry . While direct pharmacological data for this specific compound are scarce, its structural analogs have been synthesized and evaluated for diverse applications, including enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-18-16(23-10)19-14(20)6-7-17-15(21)13-8-11-4-2-3-5-12(11)22-13/h2-5,8-9H,6-7H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
AMEXWGHWOWMGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzofuran and thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that benzofuran derivatives, including N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide, exhibit significant antimicrobial activity. Research indicates that compounds with benzofuran scaffolds demonstrate effectiveness against both gram-positive and gram-negative bacteria. For instance, a series of synthesized benzofurans were tested for their antimicrobial properties against various strains, revealing that some compounds had minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study assessed the anticancer activity of novel benzofurancarboxamides, including derivatives similar to this compound. The results indicated promising activity against cancer cell lines, suggesting potential for development as an anticancer agent . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antifungal Effects
In addition to antibacterial and anticancer activities, this compound has shown antifungal properties. Several derivatives were evaluated for their antifungal efficacy against strains such as Candida albicans and Aspergillus niger, with some compounds demonstrating significant inhibitory effects at low concentrations . This highlights the potential of benzofuran derivatives in treating fungal infections.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study by Abdel-Wahab et al., a series of benzofurans were synthesized and evaluated for their antimicrobial activity. The study found that specific derivatives had potent activity against gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antimicrobial potency .
Case Study 2: Anticancer Screening
A research team conducted an anticancer screening of various benzofurancarboxamide derivatives, including those similar to this compound. The study demonstrated that certain compounds effectively inhibited cell proliferation in cancer cell lines, with IC50 values indicating strong cytotoxic effects . This highlights the therapeutic potential of these compounds in cancer treatment.
Mechanism of Action
The mechanism of action of N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The benzofuran ring may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Target Compound vs. 3-Hydroxy-5-nitro-N'-[5-(propylamino)-2,5-dihydro-1,3-thiazol-2-yl]-1-benzofuran-2-carbohydrazide
- Core Structure : Both compounds share a benzofuran backbone. However, the target compound features a carboxamide group at the 2-position, whereas the analog in has a carbohydrazide (-CONHNH₂) group.
- Thiazole Substituents: The target compound’s thiazole ring is fully aromatic with a 5-methyl substituent, while the analog in contains a 2,5-dihydrothiazole (non-aromatic) with a propylamino group.
- Synthetic Approach : The analog in is synthesized via condensation of a carbohydrazide intermediate with propanal, suggesting that the target compound could be synthesized using similar amide coupling strategies .
Target Compound vs. Clarke’s Benzothiazine Derivative
- Core Structure : Clarke’s compound replaces the benzofuran with a benzothiazine-1,1-dioxide ring, introducing a sulfone group and altering electronic properties (e.g., increased polarity).
- Functional Groups: Both compounds share a thiazolylamino-carboxamide motif. However, Clarke’s derivative includes a hydroxy-methylene group and a methyl substituent on the benzothiazine ring, which may enhance hydrogen-bonding capacity compared to the target compound’s benzofuran .
Implications of Structural Differences
- Solubility and Bioavailability : The sulfone group in Clarke’s compound may improve aqueous solubility compared to the benzofuran-based target compound. Conversely, the carbohydrazide in ’s analog could increase reactivity (e.g., toward hydrolases) .
- Electronic Effects : The aromatic thiazole in the target compound may enhance π-π interactions in biological systems, while the dihydrothiazole in ’s analog introduces conformational flexibility.
- Synthetic Accessibility : The target compound’s propionamide linker is synthetically straightforward, akin to methods used for ’s carbohydrazide .
Methodological Considerations
Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX (for refinement) and ORTEP-3 (for graphical representation) . The WinGX suite is also widely used for small-molecule crystallography, suggesting that these tools could be applied to resolve the target compound’s conformation .
Biological Activity
N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxamide functional group and a thiazole moiety, which are known to contribute to its pharmacological properties. The structure can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been reported to reduce the viability of tumor cells in vitro, suggesting its potential as an anticancer agent .
- Induction of Apoptosis : Mechanistic studies indicate that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been highlighted in studies focusing on Alzheimer's disease models. This compound has been shown to:
- Modulate Aβ42 Aggregation : Research indicates that this compound can influence the aggregation of amyloid-beta (Aβ42), which is implicated in Alzheimer’s pathology. It has been found to promote fibrillogenesis at certain concentrations, potentially offering protective effects against neurotoxicity associated with Aβ42 .
- Protect Neuronal Cells : In vitro studies have demonstrated that it provides significant protection to neuronal cell lines against Aβ42-induced cytotoxicity .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Anticancer Activity | Cell viability assays on cancer cells | Significant reduction in cell viability at IC50 values |
| Neuroprotection | Aβ42 aggregation assays | Modulation of Aβ42 aggregation observed |
| Cytotoxicity | Assessment on normal astrocytes | Lower susceptibility compared to glioma cells |
Pharmacological Evaluation
The pharmacological evaluation has shown that the compound exhibits low cytotoxicity while maintaining potent biological activity. Its selective action makes it a candidate for further development in therapeutic applications against cancers and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
